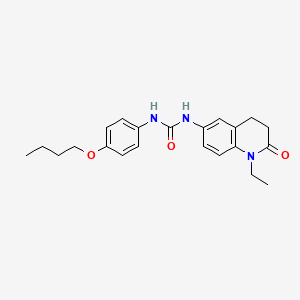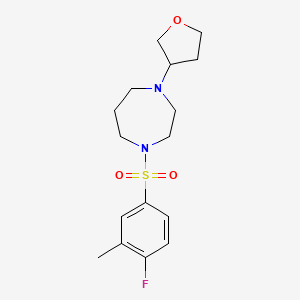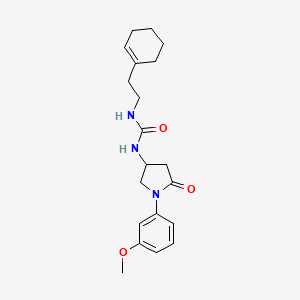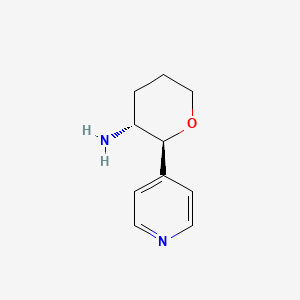![molecular formula C12H10ClNO3 B2709341 5-[(4-chloroanilino)methylene]-4-methoxy-2(5H)-furanone CAS No. 1164520-93-7](/img/structure/B2709341.png)
5-[(4-chloroanilino)methylene]-4-methoxy-2(5H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C12H10ClNO3. The molecular weight of this compound is 251.67.Physical And Chemical Properties Analysis
The compound has a molecular weight of 251.67. Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not available in the sources I found .Scientific Research Applications
Chemical Synthesis and Mechanisms
Biradical Mechanisms in Diels-Alder Reactions : Studies have explored the reactivity of furanones in Diels-Alder reactions, highlighting a biradical mechanism that involves the exocyclic double bond of furanones like 5-methylene-2(5H)-furanones. This process is crucial for synthesizing cycloadducts with potential in developing new chemical entities (Branchadell et al., 1997).
Rearrangement and Ring Expansion : The reaction of 4-hydroxy-2-cyclobutenones with PhI(OAc)2 demonstrates the potential for rearrangement and ring expansion, leading to the formation of 5-acetoxy-2(5H)-furanones. This highlights a novel pathway for synthesizing furanone derivatives, indicating the versatility of furanones in organic synthesis (Ohno et al., 1999).
Flavor Chemistry and Food Science
Key Flavor Compounds : Furanones such as 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, furaneol®) are pivotal in flavor chemistry, contributing significantly to the aroma profile of many fruits. They are synthesized through enzymatic pathways and the Maillard reaction, demonstrating the chemical diversity and importance of furanones in food science (Schwab, 2013).
Biological Functions and Applications : The role of furanones in the natural environment and their biological functions, such as pheromone activity and their impact on food aroma, underlines their significance beyond mere chemical entities. They have been studied for their potential in influencing food preference and safety, indicating a broad spectrum of applications in biotechnology and the food industry (Slaughter, 1999).
Biological and Environmental Impact
- Genotoxic Activity of Chlorohydroxyfuranones : The study of chlorohydroxyfuranones, by-products of water disinfection processes, shows significant genotoxic effects. This research sheds light on the potential health risks associated with furanone derivatives, emphasizing the need for understanding their biological impacts (Le Curieux et al., 1999).
Safety and Hazards
properties
IUPAC Name |
5-[(4-chlorophenyl)iminomethyl]-4-methoxyfuran-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-16-10-6-12(15)17-11(10)7-14-9-4-2-8(13)3-5-9/h2-7,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTNUEPSHFRLAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(OC(=C1)O)C=NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2709258.png)
![N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2709260.png)


![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2709263.png)

![(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B2709267.png)




![3-[(Cyanomethyl)sulfanyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2709273.png)
![N-(5-chloro-2-methoxyphenyl)-5-[2-(cyclohexen-1-yl)ethylsulfamoyl]-2-fluorobenzamide](/img/structure/B2709274.png)
